



# Application Notes and Protocols for Measuring PSB-1901 Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PSB-1901** is a potent and selective antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, initiating a signaling cascade that leads to thrombus formation.[1][2] By blocking this receptor, **PSB-1901** is being investigated as a promising antiplatelet agent for the prevention and treatment of arterial thrombosis.[3] These application notes provide detailed protocols for evaluating the in vivo efficacy of **PSB-1901** in established murine models of thrombosis.

## **P2Y12 Signaling Pathway**

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[4][5] Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [4][6] Reduced cAMP levels result in decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. Additionally, the Gβγ subunits activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[5][6] These signaling events culminate in the conformational activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, enabling it to bind fibrinogen and mediate platelet aggregation, ultimately leading to thrombus formation.[6]





Click to download full resolution via product page

Caption: P2Y12 receptor signaling pathway and the inhibitory action of PSB-1901.

## **Experimental Protocols**

Two standard and widely used murine models for evaluating antiplatelet agents are the ferric chloride (FeCl<sub>3</sub>)-induced carotid artery thrombosis model (arterial thrombosis) and the inferior vena cava (IVC) ligation model (venous thrombosis).[7][8][9][10]

## Ferric Chloride (FeCl<sub>3</sub>)-Induced Carotid Artery Thrombosis Model

This model assesses the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in an artery following chemical injury to the endothelium.[6][8][11]

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for the FeCl<sub>3</sub>-induced carotid artery thrombosis model.



#### **Detailed Protocol:**

#### Animal Preparation:

- Anesthetize 8-12 week old C57BL/6 mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
- Place the mouse in a supine position on a warming pad to maintain body temperature.
- Make a midline cervical incision to expose the right common carotid artery, carefully separating it from the vagus nerve.[8]

#### Drug Administration:

 Administer PSB-1901 or vehicle control (e.g., saline) via tail vein injection. Dosing and timing should be determined by prior pharmacokinetic studies.

#### Thrombosis Induction:

- Place a small Doppler flow probe around the carotid artery to monitor blood flow.[4][6]
- Apply a 1x2 mm piece of filter paper saturated with 10% FeCl₃ solution directly onto the adventitial surface of the carotid artery for 3 minutes.
- After 3 minutes, remove the filter paper and rinse the area with saline.[8]

#### Efficacy Measurement:

- Continuously monitor blood flow until it ceases for a period of 2 minutes, which is defined as the time to occlusion (TTO).
- A cut-off time (e.g., 30 minutes) should be established, after which the artery is considered patent if occlusion does not occur.
- Optionally, the thrombosed segment of the artery can be excised, and the thrombus can be dried and weighed.

## Inferior Vena Cava (IVC) Ligation Model



## Methodological & Application

Check Availability & Pricing

This model is used to study venous thrombosis and evaluates the effect of antithrombotic compounds on thrombus formation under low-flow/stasis conditions.[9][10][12]

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for the inferior vena cava (IVC) ligation thrombosis model.



#### **Detailed Protocol:**

- Animal Preparation:
  - Anesthetize mice as described in the arterial thrombosis protocol.
  - Perform a midline laparotomy to expose the abdominal cavity.
  - Gently retract the intestines to expose the inferior vena cava.
- Drug Administration:
  - Administer PSB-1901 or vehicle control as per the study design.
- Thrombosis Induction:
  - Carefully dissect the IVC just below the renal veins.
  - Ligate the IVC completely with a non-reactive suture.[13] All visible side branches in the area should also be ligated to ensure stasis.[9][12]
- Efficacy Measurement:
  - Close the abdominal wall and skin with sutures.
  - Allow the animal to recover for a predetermined period (e.g., 48 hours).
  - After 48 hours, euthanize the mouse and re-expose the IVC.
  - Excise the thrombosed segment of the IVC, open it longitudinally, and carefully remove the thrombus.
  - Measure the length and wet weight of the thrombus.

## **Data Presentation**

The efficacy of **PSB-1901** should be evaluated by comparing key parameters between the treated and vehicle control groups. Data should be presented clearly for straightforward interpretation.



Table 1: Efficacy of PSB-1901 in FeCl3-Induced Arterial Thrombosis Model

| Treatment<br>Group (n=10) | Dose (mg/kg,<br>IV) | Time to<br>Occlusion<br>(TTO) (min) | Occlusion<br>Incidence (%) | Thrombus Dry<br>Weight (mg) |
|---------------------------|---------------------|-------------------------------------|----------------------------|-----------------------------|
| Vehicle Control           | -                   | 10.5 ± 2.1                          | 100%                       | 0.45 ± 0.08                 |
| PSB-1901                  | 0.5                 | 18.2 ± 3.5                          | 60%                        | 0.21 ± 0.05*                |
| PSB-1901                  | 1.0                 | 25.8 ± 4.0                          | 20%                        | 0.09 ± 0.03**               |
| PSB-1901                  | 2.0                 | >30 (Patency)                       | 0%                         | N/A                         |

<sup>\*</sup>Data are presented as Mean  $\pm$  SD. Statistical significance vs. Vehicle Control: \*p<0.05, \*\*p<0.01, \*\*p<0.001.

Table 2: Efficacy of PSB-1901 in IVC Ligation Venous Thrombosis Model

| Treatment<br>Group (n=10) | Dose (mg/kg,<br>IV) | Thrombus<br>Incidence (%) | Thrombus Wet<br>Weight (mg) | Thrombus<br>Length (mm) |
|---------------------------|---------------------|---------------------------|-----------------------------|-------------------------|
| Vehicle Control           | -                   | 100%                      | 16.8 ± 3.2                  | 7.1 ± 1.5               |
| PSB-1901                  | 1.0                 | 100%                      | 11.5 ± 2.8                  | 5.2 ± 1.1               |
| PSB-1901                  | 3.0                 | 70%*                      | 6.2 ± 1.9                   | 2.8 ± 0.9               |
| PSB-1901                  | 10.0                | 30%**                     | 2.1 ± 0.8                   | 1.1 ± 0.5               |

<sup>\*</sup>Data are presented as Mean  $\pm$  SD. Statistical significance vs. Vehicle Control: \*p<0.05, \*\*p<0.01, \*\*p<0.001.

## Conclusion

The protocols described provide a robust framework for assessing the antithrombotic efficacy of the P2Y12 receptor antagonist **PSB-1901** in clinically relevant mouse models of arterial and venous thrombosis. The quantitative data, though hypothetical, illustrate the expected dosedependent reduction in thrombus formation, as measured by increased time to occlusion and



decreased thrombus weight. These methodologies are essential for the preclinical evaluation of novel antiplatelet therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of human pharmacokinetics for low-clearance compounds using pharmacokinetic data from chimeric mice with humanized livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Genomic Loci Regulating Platelet Plasminogen Activator Inhibitor-1 in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Murine Thrombosis Models PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 9. von Willebrand factor-mediated platelet adhesion is critical for deep vein thrombosis in mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defects in secretion, aggregation, and thrombus formation in platelets from mice lacking Akt2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric chloride-induced arterial thrombosis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inferior vena cava branch variations in C57BL/6 mice have an impact on thrombus size in an IVC ligation (stasis) model PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse models of cancer-associated thrombosis PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for Measuring PSB-1901 Efficacy in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380474#measuring-psb-1901-efficacy-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com